molecular formula C21H20N2O5 B2571057 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide CAS No. 872613-15-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylpropanamido)-1-benzofuran-2-carboxamide

Cat. No.: B2571057
CAS No.: 872613-15-5
M. Wt: 380.4
InChI Key: IEQFVZDONVJTEA-UHFFFAOYSA-N
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Description

The compound “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-isobutyramidobenzofuran-2-carboxamide” appears to contain several functional groups including a benzodioxin, an isobutyramide, and a benzofuran . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzodioxin and benzofuran rings are aromatic and planar, while the isobutyramide group could potentially form hydrogen bonds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, amides can participate in hydrolysis reactions, and aromatic rings can undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could increase its polarity and potentially its solubility in water .

Scientific Research Applications

Antitumor Applications

A study by Lee et al. (1992) synthesized and evaluated a series of substituted dibenzo[1,4]dioxin-1-carboxamides for antitumor activity, identifying them as a new class of weakly binding DNA-intercalating agents. These compounds showed activity against P388 leukemia and Lewis lung carcinoma, suggesting a potential mechanism of action different from classical DNA-intercalating agents, which could be valuable in combating resistance mechanisms arising from the expression of the topo II beta isozyme (Lee et al., 1992).

Synthesis and Characterization

Prek et al. (2017) described a synthesis route for 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxamides starting from arylcarboxamides. This four-step synthesis provides insights into the structural transformation and potential applications of such compounds in various fields, including materials science and pharmaceuticals (Prek et al., 2017).

Material Science Applications

Qi et al. (2009) synthesized phenylnitrile functional benzoxazine monomers and characterized their curing behaviors and thermal stability. The study indicates that incorporating phenylnitrile groups into polybenzoxazine improves thermal stability and glass transition temperature, highlighting the potential of these compounds in advanced material applications (Qi et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and potential for bioaccumulation. These properties are typically determined through experimental studies .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if the compound shows promising biological activity, it could be further optimized and studied as a potential drug .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-12(2)20(24)23-18-14-5-3-4-6-15(14)28-19(18)21(25)22-13-7-8-16-17(11-13)27-10-9-26-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQFVZDONVJTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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